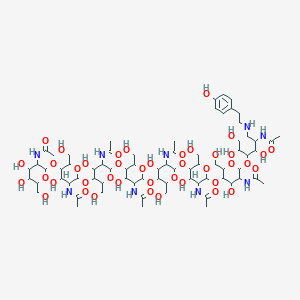
Clanobutin
Vue d'ensemble
Description
Clanobutin est un médicament cholérétique, ce qui signifie qu'il augmente la sécrétion de bile par les hépatocytes . Il est principalement utilisé comme agent digestif pour les animaux, améliorant la digestion et les processus sécrétoires associés . La formule moléculaire de this compound est C18H18ClNO4, et sa masse moléculaire est de 347,80 .
Applications De Recherche Scientifique
Clanobutin has several scientific research applications:
Chemistry: It is used as a model compound in studying choleretic drugs and their effects on bile secretion.
Biology: This compound is used in research involving digestive processes and the role of bile in digestion.
Medicine: It is studied for its potential therapeutic effects in treating digestive disorders in animals.
Mécanisme D'action
Clanobutin, also known as Bykahepar, is a choleretic drug . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on this compound.
Target of Action
The primary target of this compound is the hepatocytes, the main cell type in the liver . These cells play a crucial role in the secretion of bile, a fluid that aids in digestion .
Mode of Action
This compound interacts with hepatocytes to increase the secretion of bile . This enhanced bile flow aids in the digestion process, particularly in the emulsification and breakdown of dietary fats .
Pharmacokinetics
A study using high-performance liquid chromatography (hplc) has been conducted to ascertain kinetic parameters after single oral and intravenous administration of a drug . This method could potentially be applied to this compound to determine its pharmacokinetic properties.
Result of Action
The primary molecular and cellular effect of this compound’s action is the increased secretion of bile by hepatocytes . This results in enhanced digestion and associated secretory processes .
Méthodes De Préparation
La synthèse de Clanobutin implique plusieurs étapes. Une méthode courante comprend la réaction du chlorure de p-chlorobenzoyle avec la p-méthoxyaniline pour former le p-chloro-N-(p-méthoxyphényl)benzamide. Cet intermédiaire est ensuite mis en réaction avec l'acide butyrique dans des conditions spécifiques pour obtenir du this compound . Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle utilisant des voies de réaction similaires, assurant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Clanobutin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : This compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en augmentant la sécrétion de bile par les hépatocytes . Il induit une augmentation démontrable de l'activité sécrétoire des glandes digestives exocrines et de l'excrétion de bile . Les cibles moléculaires et les voies impliquées comprennent l'activation de récepteurs spécifiques sur les hépatocytes qui stimulent la production de bile .
Comparaison Avec Des Composés Similaires
Clanobutin est unique par rapport aux autres médicaments cholérétiques en raison de sa structure chimique et de son mécanisme d'action spécifiques. Des composés similaires incluent :
Acide ursodésoxycholique : Un autre médicament cholérétique utilisé pour traiter les calculs biliaires et améliorer le flux biliaire.
Acide chénodeoxycholique : Utilisé pour dissoudre les calculs biliaires et améliorer la sécrétion biliaire.
Acide déhydrocholique : Un acide biliaire synthétique utilisé pour stimuler le flux biliaire.
This compound se distingue par son application spécifique en médecine vétérinaire et sa structure chimique unique .
Propriétés
IUPAC Name |
4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBWNXFSDRWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74755-21-8 (hydrochloride salt) | |
| Record name | Clanobutin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10184628 | |
| Record name | Clanobutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30544-61-7 | |
| Record name | Clanobutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clanobutin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clanobutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clanobutin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLANOBUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y945055S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)







